5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-11-8-5(2-3-10-8)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBGCFHCPOVTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1C(=O)O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methoxy and carboxylic acid groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the core structure. Subsequent steps may include methylation and carboxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group produces an alcohol or aldehyde .
Scientific Research Applications
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific application and target. In medicinal chemistry, it may act by binding to and inhibiting enzymes involved in disease pathways .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
The following table compares key physicochemical properties of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with structurally related analogs:
*Calculated molecular weight based on formula.
Key Observations
Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid compared to electron-withdrawing groups like -Cl or -CF₃ .
Solubility and Reactivity :
- Bulky substituents (e.g., iodine in 5-chloro-6-iodo analog) reduce solubility, whereas polar groups like -COOH and -OCH₃ improve aqueous compatibility .
- The aldehyde group in 3-formyl-4-methyl-5-carboxylic acid allows for covalent binding or further synthetic modifications .
Synthetic Accessibility :
- Yields for related pyrrolopyridine derivatives (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) range from 71–95%, suggesting efficient synthetic routes for methoxy-substituted analogs .
Biological Activity
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS Number: 1190322-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- IUPAC Name : 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Structure : The compound features a pyrrole ring fused to a pyridine ring, with a carboxylic acid and methoxy group contributing to its chemical reactivity.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. Specifically, studies have shown that:
- In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells and 15.3 µM against MCF-7 cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB453 | 29.1 |
| MCF-7 | 15.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed significant antibacterial activity against common pathogens such as E. coli and S. aureus, with several derivatives exhibiting bacteriostatic effects .
| Bacteria | Activity Type |
|---|---|
| E. coli | Bacteriostatic |
| S. aureus | Bacteriostatic |
The biological activity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is thought to involve the following mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase in treated cancer cells, leading to increased apoptosis rates .
- Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Study :
Q & A
Q. What are the standard synthetic routes for preparing 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted pyridine precursors with appropriate reagents. For example, pyrrolo-pyridine cores are often constructed via coupling reactions, such as those using palladium catalysts (e.g., Suzuki-Miyaura coupling) to introduce aromatic substituents. Methoxy and carboxylic acid groups can be introduced via nucleophilic substitution or oxidation steps. A common strategy includes starting from halogenated pyrrolo-pyridine intermediates, followed by methoxylation and carboxylation .
Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound?
- 1H NMR : Look for characteristic peaks corresponding to the pyrrolo-pyridine core (e.g., aromatic protons at δ 6.5–8.5 ppm) and the methoxy group (singlet near δ 3.8–4.0 ppm). The carboxylic acid proton may appear as a broad peak around δ 12–14 ppm in DMSO-d6 .
- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, 220–280 nm) to assess purity (>95% is typical for research-grade material). Adjust mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to resolve impurities .
Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?
Anhydrous polar aprotic solvents (e.g., DMF, DMSO) are preferred for coupling reactions. Maintain inert atmospheres (N2/Ar) to prevent oxidation. The carboxylic acid group may require protection (e.g., esterification) during reactive steps, followed by acidic or basic hydrolysis for deprotection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for pyrrolo-pyridine derivatives?
Yield variations often arise from differences in catalyst loading, temperature, or purification methods. For example, palladium-catalyzed couplings may require precise control of ligand-to-metal ratios (e.g., 1:1 Pd(OAc)2/XPhos) and reaction times. If yields drop below 80%, troubleshoot by:
- Screening alternative catalysts (e.g., CuI for Ullmann-type couplings).
- Optimizing microwave-assisted synthesis for faster, cleaner reactions .
Q. What strategies are effective for functionalizing the pyrrolo-pyridine core without degrading the carboxylic acid moiety?
- Site-selective modifications : Use directing groups (e.g., Boc-protected amines) to guide electrophilic substitution at specific positions.
- Protection/deprotection : Temporarily convert the carboxylic acid to a methyl ester using SOCl2/MeOH, perform functionalization (e.g., halogenation), then hydrolyze back to the acid with LiOH/THF-H2O .
Q. How can computational methods aid in predicting the reactivity of this compound in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes, guiding SAR for drug discovery .
Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the methoxy group at pH < 2 or >10).
- TGA/DSC : Assess thermal stability; decomposition typically occurs above 200°C, releasing CO2 (carboxylic acid) and CH3OH (methoxy group) .
Methodological Challenges and Contradictions
Q. How should researchers address conflicting spectral data for pyrrolo-pyridine derivatives in literature?
- Validation : Cross-reference with computed NMR spectra (e.g., ACD/Labs or Gaussian).
- Isomer differentiation : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers. For example, NOE correlations can confirm the position of the methoxy group .
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Storage : Store under argon at –20°C to prevent oxidation.
- Workup : Use degassed solvents and Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as pyrrolo-pyridines may undergo photodegradation .
Q. How can researchers assess the compound’s toxicity when in vivo data are unavailable?
- In silico tools : Use ProTox-II or ADMET Predictor™ to estimate LD50 and hepatotoxicity.
- In vitro assays : Perform MTT assays on HepG2 cells to gauge cytotoxicity. Prioritize derivatives with IC50 > 50 µM for further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
